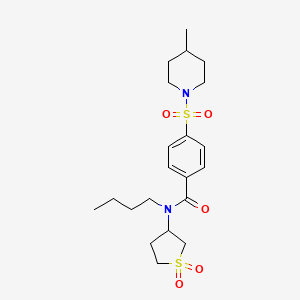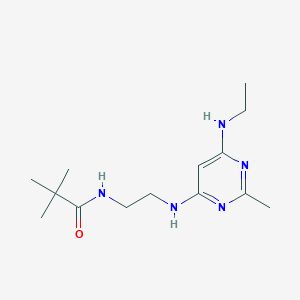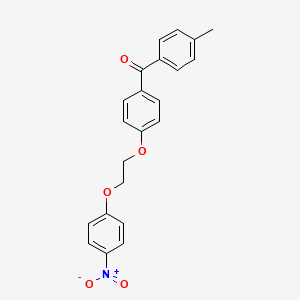
N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C21H32N2O5S2 and its molecular weight is 456.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antagonist Binding Site Mapping
A study on a structurally similar compound, SR 48968, demonstrated its potential in mapping the antagonist binding site of the tachykinin NK2 receptor. This research highlights the use of non-peptidic antagonists in identifying critical residues at receptor binding sites, providing insights into receptor-ligand interactions and contributing to drug design processes (Kersey et al., 1996).
Synthesis of Protected 1,2-Amino Alcohols
Another application involves the synthesis of protected 1,2-amino alcohols using tert-butanesulfinyl aldimines and ketimines. This method offers a pathway to synthesize complex molecules with high yields and diastereoselectivities, which are crucial in the development of pharmaceuticals and fine chemicals (Tang et al., 2001).
Exploration of Biological Alkylating Agents
Research into secondary disulfonamides and tetrasulfondiamides as new biological alkylating agents for antineoplastic activity testing demonstrates the compound's relevance in cancer research. This study synthesized various derivatives for preliminary screening, contributing to the ongoing search for effective cancer therapies (Masters & Rost, 1978).
Aza-Payne Rearrangement
The aza-Payne rearrangement of N-activated 2-aziridinemethanols provides a synthetic route to epoxy sulfonamides and functionalized 1,2-amino alcohols. This process enables the synthesis of optically active compounds with potential applications in medicinal chemistry and asymmetric synthesis (Ibuka, 1998).
Inhibitory Activity Against Carbonic Anhydrase
The synthesis of novel acridine and bis acridine sulfonamides, including compounds structurally related to the one , showed effective inhibitory activity against the cytosolic carbonic anhydrase isoforms. This research is significant for understanding the molecular mechanisms of enzyme inhibition and developing therapeutic agents (Ulus et al., 2013).
Remote Sulfonylation of Aminoquinolines
The remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives highlights a method for introducing sulfone groups into complex molecules. This approach is environmentally friendly and contributes to the synthesis of derivatives with potential pharmaceutical applications (Xia et al., 2016).
Properties
IUPAC Name |
N-butyl-N-(1,1-dioxothiolan-3-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O5S2/c1-3-4-12-23(19-11-15-29(25,26)16-19)21(24)18-5-7-20(8-6-18)30(27,28)22-13-9-17(2)10-14-22/h5-8,17,19H,3-4,9-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCABQBISIQFNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(furan-2-ylmethyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2888045.png)
![N-{4-[({2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B2888046.png)
![6-chloro-7-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B2888047.png)

![ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2888050.png)
![Methyl 3-(acetyloxy)-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate](/img/structure/B2888052.png)
![2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2,2,2-trifluoroethyl)prop-2-enamide](/img/structure/B2888053.png)






![(2E)-3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B2888065.png)
